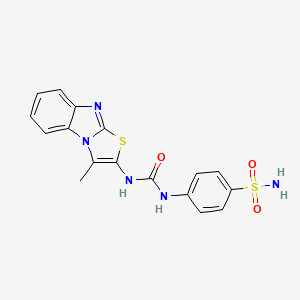

Carbonic anhydrase inhibitor 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15N5O3S2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-3-(4-sulfamoylphenyl)urea |

InChI |

InChI=1S/C17H15N5O3S2/c1-10-15(26-17-20-13-4-2-3-5-14(13)22(10)17)21-16(23)19-11-6-8-12(9-7-11)27(18,24)25/h2-9H,1H3,(H2,18,24,25)(H2,19,21,23) |

InChI Key |

YURIRWNDJSOTFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of Carbonic Anhydrase XIII

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase XIII (CA XIII) is a cytosolic isoenzyme belonging to the α-carbonic anhydrase family. Since its discovery, research has focused on elucidating its biochemical properties, tissue distribution, physiological roles, and potential as a therapeutic target. This guide provides a comprehensive overview of the discovery and characterization of CA XIII, with a focus on quantitative data, detailed experimental methodologies, and its role in cellular processes.

Discovery and Gene Characterization

Carbonic anhydrase XIII was first identified through analyses of human and mouse genome databases as a novel member of the carbonic anhydrase isozyme family.[1] The human CA13 gene is located on chromosome 8q21.2. The gene encodes a protein of 262 amino acids with a predicted molecular mass of approximately 30 kDa. Structurally, CA XIII is a globular protein with high homology to other cytosolic carbonic anhydrases like CA I, II, and III.

Biochemical Characterization and Kinetics

CA XIII is a catalytically active enzyme that facilitates the reversible hydration of carbon dioxide to bicarbonate and a proton. It exhibits moderate catalytic activity compared to other CA isoenzymes.

Kinetic Parameters

The catalytic efficiency of CA XIII has been determined using stopped-flow CO2 hydration assays. The key kinetic parameters for human carbonic anhydrase XIII are summarized in the table below.

| Parameter | Value | Method | Reference |

| kcat (s-1) | 8.3 x 104 | Stopped-flow CO2 hydration | [2] |

| Km (mM) | 1.9 | Stopped-flow CO2 hydration | [2] |

| kcat/Km (M-1s-1) | 4.3 x 107 | Stopped-flow CO2 hydration | [2] |

Tissue Distribution and Subcellular Localization

CA XIII is a cytosolic enzyme with a widespread but distinct tissue distribution pattern compared to other cytosolic CAs.

| Tissue | Human Expression | Mouse Expression |

| High Expression | Small intestine, Colon | Salivary glands |

| Moderate Expression | Thymus, Spleen, Prostate, Ovary, Testis | Spleen, Lung, Kidney, Heart, Brain, Skeletal muscle, Testis |

| Low/No Expression | Liver, Pancreas | Liver |

Data compiled from various immunohistochemistry and cDNA panel analyses.

Role in Physiology and Pathophysiology

CA XIII is involved in maintaining pH homeostasis in various tissues.[1][3] Its expression in the gastrointestinal and reproductive tracts suggests a role in processes like bicarbonate secretion and fertilization.[1]

Role in Cancer

Studies have shown that the expression of CA XIII is often downregulated in colorectal cancer compared to normal colorectal mucosa. This suggests a potential role for CA XIII as a tumor suppressor in this context. The downregulation may be linked to a common transcription factor or genetic loss on chromosome 8, where the CA1, CA2, and CA13 genes are clustered.

Inhibition Profile

CA XIII is susceptible to inhibition by classical carbonic anhydrase inhibitors, particularly sulfonamides.

Inhibitor Affinities (Ki values)

The inhibition constants (Ki) for various compounds against human carbonic anhydrase XIII have been determined using stopped-flow CO2 hydration assays. A selection of these is presented below.

| Inhibitor | Ki (nM) | Inhibition Class |

| Acetazolamide | 17 | Sulfonamide |

| Methazolamide | 25 | Sulfonamide |

| Dichlorophenamide | 38 | Sulfonamide |

| Dorzolamide | 45 | Sulfonamide |

| Brinzolamide | 52 | Sulfonamide |

| Topiramate | 150 | Sulfamate |

| Zonisamide | 180 | Sulfonamide |

| Saccharin | >1000 | Imide |

| Cyanate | 250 | Anion |

| Thiocyanate | 350 | Anion |

Note: Ki values can vary depending on the assay conditions.

Experimental Protocols

Recombinant Expression and Purification of Human CA XIII

Objective: To produce purified, active recombinant human CA XIII for biochemical and structural studies.

Protocol:

-

Cloning: The full-length cDNA of human CA XIII is cloned into a suitable bacterial expression vector, such as pET-21b, often with an N- or C-terminal polyhistidine tag to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cell suspension is then lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a lower concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The recombinant CA XIII is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted fractions containing pure CA XIII are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole. The purified protein concentration is determined, and the protein is stored at -80°C.

Stopped-Flow CO2 Hydration Assay

Objective: To measure the catalytic activity of CA XIII by monitoring the pH change resulting from the hydration of CO2.

Protocol:

-

Reagent Preparation:

-

Buffer: A low-buffering capacity buffer is used, such as 20 mM HEPES-NaOH, pH 7.5, containing a pH indicator (e.g., phenol red).

-

CO2 Solution: A saturated CO2 solution is prepared by bubbling CO2 gas through distilled water on ice.

-

Enzyme Solution: Purified CA XIII is diluted to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

The stopped-flow instrument is equilibrated to the desired temperature (e.g., 25°C).

-

One syringe of the stopped-flow apparatus is filled with the CO2 solution, and the other syringe is filled with the enzyme solution in the assay buffer.

-

The two solutions are rapidly mixed in the observation cell of the instrument.

-

The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance change curve.

-

The uncatalyzed rate is measured by replacing the enzyme solution with the assay buffer.

-

-

Data Analysis: The initial rates are used to calculate the enzyme's catalytic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.

Colorimetric Inhibitor Screening Assay

Objective: To screen for and characterize inhibitors of CA XIII using a high-throughput colorimetric assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer such as Tris-HCl at a physiological pH.

-

Substrate: p-Nitrophenyl acetate (p-NPA) is commonly used as a substrate for the esterase activity of carbonic anhydrases.

-

Enzyme Solution: Purified CA XIII is diluted in the assay buffer.

-

Inhibitor Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A mixture of the enzyme solution and the inhibitor solution (or solvent control) is pre-incubated for a short period.

-

The reaction is initiated by the addition of the substrate (p-NPA).

-

The hydrolysis of p-NPA to p-nitrophenol results in a yellow color, and the increase in absorbance at 400 nm is monitored over time using a microplate reader.

-

-

Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The primary and most well-understood role of cytosolic carbonic anhydrases, including CA XIII, is the maintenance of intracellular pH (pHi). This is achieved by catalyzing the rapid interconversion of CO2 and bicarbonate.

Caption: Role of Carbonic Anhydrase XIII in Intracellular pH Regulation.

Caption: General Experimental Workflow for CA XIII Characterization.

Future Directions

While significant progress has been made in characterizing CA XIII, several areas warrant further investigation. Elucidating the specific signaling pathways in which CA XIII participates, beyond general pH regulation, is a key area for future research. Identifying its specific protein-protein interaction partners will be crucial in this regard. Furthermore, a more comprehensive understanding of its role in various cancers and other diseases will be vital for evaluating its potential as a therapeutic target. The development of isoenzyme-specific inhibitors for CA XIII could provide valuable tools for both basic research and potential therapeutic applications.

References

An In-depth Technical Guide to the Human Carbonic Anhydrase 13 (CA13) Gene: Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbonic anhydrase 13 (CA13) gene, a member of the alpha-carbonic anhydrase family, plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is implicated in various physiological processes, and its dysregulation has been associated with certain cancers. This technical guide provides a comprehensive overview of the current understanding of the human CA13 gene's structure, including its genomic organization and splice variants, and delves into the mechanisms governing its expression. Detailed experimental methodologies are provided for key research techniques, and signaling pathways are visualized to facilitate a deeper understanding of CA13 regulation.

Structure of the Human CA13 Gene

The human CA13 gene is located on the long (q) arm of chromosome 8 at position 21.2.[1] It spans a genomic region of approximately 63.5 kilobases (kb) on the plus strand.[2] The gene is organized into 7 exons and 6 introns, which are transcribed and processed into messenger RNA (mRNA) to produce the CA13 protein.

Genomic and Transcript Structure

The primary transcript of the CA13 gene is designated as NM_198584.3 by the National Center for Biotechnology Information (NCBI) RefSeq database and ENST00000321764.4 (CA13-201) by the Ensembl database. This transcript is 3884 base pairs (bp) in length and serves as the template for the canonical CA13 protein.[1]

The detailed exon-intron structure of the canonical transcript (NM_198584.3) is summarized in the table below. This data is crucial for designing experiments such as quantitative PCR (qPCR) primers or probes for in situ hybridization.

| Feature | Start (GRCh38.p14) | End (GRCh38.p14) | Length (bp) |

| Exon 1 | 85,245,458 | 85,245,589 | 132 |

| Intron 1 | 85,245,590 | 85,249,537 | 3,948 |

| Exon 2 | 85,249,538 | 85,249,663 | 126 |

| Intron 2 | 85,249,664 | 85,254,498 | 4,835 |

| Exon 3 | 85,254,499 | 85,254,628 | 130 |

| Intron 3 | 85,254,629 | 85,263,338 | 8,710 |

| Exon 4 | 85,263,339 | 85,263,459 | 121 |

| Intron 4 | 85,263,460 | 85,269,149 | 5,690 |

| Exon 5 | 85,269,150 | 85,269,278 | 129 |

| Intron 5 | 85,269,279 | 85,277,882 | 8,604 |

| Exon 6 | 85,277,883 | 85,278,014 | 132 |

| Intron 6 | 85,278,015 | 85,280,312 | 2,298 |

| Exon 7 | 85,280,313 | 85,284,073 | 3,761 |

Data sourced from NCBI Gene and Ensembl databases for the GRCh38.p14 assembly.

Splice Variants

The CA13 gene is known to have five alternative transcripts, suggesting a layer of regulation at the level of pre-mRNA splicing.[1] However, detailed information regarding the structure and protein-coding potential of the four non-canonical transcripts is currently limited in major public databases. Further research is required to elucidate the functional significance of these alternative splicing events.

Protein Structure

The canonical CA13 protein (UniProt ID: Q8N1Q1) consists of 262 amino acids with a predicted molecular weight of approximately 29.4 kDa. As a member of the alpha-carbonic anhydrase family, it contains a conserved zinc-binding active site essential for its catalytic activity.

Regulation of CA13 Gene Expression

The expression of the CA13 gene is a tightly controlled process involving transcription factors and signaling pathways that respond to various cellular and environmental cues.

Promoter Region and Transcription Factors

The promoter region of the CA13 gene, located upstream of the transcription start site, contains binding sites for several transcription factors that are predicted to regulate its expression. Analysis of the promoter region has identified potential binding sites for transcription factors such as c-Jun and FOXI1 .

While direct experimental validation of many of these binding sites for CA13 is still emerging, studies on other carbonic anhydrase family members and related genes provide a framework for understanding its regulation. For instance, the transcription factor c-Jun, a component of the AP-1 complex, is a known regulator of genes involved in cellular proliferation and stress responses.

Signaling Pathways

The precise signaling pathways that converge on the CA13 promoter to modulate its transcription are an active area of investigation. Given the roles of other carbonic anhydrases in pH regulation and cancer biology, pathways sensitive to cellular stress, such as hypoxia, are of particular interest.

Several carbonic anhydrase isoforms, notably CA9 and CA12, are well-established targets of the hypoxia-inducible factor (HIF) transcription factors. While direct binding of HIF to the CA13 promoter has not been definitively demonstrated, the functional link between carbonic anhydrases and the hypoxic tumor microenvironment suggests that CA13 expression may also be influenced by oxygen availability.

Below is a generalized diagram of the HIF-1α signaling pathway, which may be relevant to CA13 regulation under hypoxic conditions.

Caption: Generalized HIF-1α signaling pathway.

Regulation in Disease

Down-regulation of CA13 expression has been observed in colorectal cancer, suggesting a potential role as a tumor suppressor.[3] This observation, coupled with the finding that lower CA13 expression correlates with poorer survival in breast cancer patients, underscores the importance of understanding its regulation in a clinical context.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the structure and regulation of the CA13 gene.

Analysis of Gene Structure

Objective: To verify the exact genomic coordinates of CA13 exons and introns.

Protocol:

-

Primer Design: Design PCR primers that flank each of the 7 exons of the CA13 gene. Primers should be designed in the intronic regions adjacent to the exons to amplify the entire exon and its flanking splice sites.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from a human cell line (e.g., HEK293T or a relevant cancer cell line).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify each of the 7 exon-containing fragments.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.

-

PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

-

Sanger Sequencing: Sequence the purified PCR products using both the forward and reverse primers.

-

Sequence Analysis: Align the sequencing results to the human reference genome to confirm the exon-intron boundaries.

Analysis of Gene Expression and Regulation

Objective: To measure the relative expression level of CA13 mRNA in different cell types or under various experimental conditions.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

-

Primer Design: Design qRT-PCR primers specific to the CA13 transcript. Ideally, primers should span an exon-exon junction to avoid amplification of contaminating genomic DNA. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green or probe-based detection method. Include no-template controls and no-reverse-transcriptase controls.

-

Data Analysis: Calculate the relative expression of CA13 using the ΔΔCt method, normalizing to the housekeeping gene.

Objective: To determine if a specific transcription factor (e.g., c-Jun) binds to the promoter region of the CA13 gene in vivo.

Protocol:

-

Cell Culture and Cross-linking: Grow cells to an appropriate confluency and cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (or a negative control IgG). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the immunoprecipitated DNA.

-

DNA Analysis: Analyze the purified DNA by qPCR using primers designed to amplify specific regions of the CA13 promoter. An enrichment of the target region in the specific antibody IP compared to the IgG control indicates binding.

Below is a workflow diagram for a typical ChIP experiment.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Objective: To functionally assess the activity of the CA13 promoter and identify key regulatory elements.

Protocol:

-

Promoter Cloning: Clone the promoter region of the CA13 gene upstream of a luciferase reporter gene in a suitable vector. Create deletion constructs or site-directed mutations to investigate specific regulatory elements.

-

Cell Transfection: Transfect the luciferase reporter constructs into a relevant cell line. Co-transfect a control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Cell Treatment (Optional): Treat the transfected cells with specific stimuli (e.g., hypoxia, growth factors) to investigate changes in promoter activity.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Conclusion

The human CA13 gene exhibits a standard exon-intron structure with evidence of alternative splicing, pointing to multiple levels of gene regulation. While a complete picture of its regulatory network is still emerging, potential roles for transcription factors like c-Jun and regulation by cellular stress pathways such as hypoxia are indicated. The downregulation of CA13 in certain cancers highlights its potential as a biomarker and therapeutic target. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of the CA13 gene and its protein product, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific c-Jun target genes in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase 13 suppresses bone metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Architecture of Carbonic Anhydrase XIII's Active Site: A Technical Guide for Researchers

An In-depth Examination of the Catalytic Epicenter of a Key Human Isozyme

Carbonic anhydrase XIII (CA XIII) is a cytosolic isoenzyme of the α-carbonic anhydrase family, playing a crucial role in pH regulation and ion balance in various tissues, with notable expression in reproductive organs.[1] Its catalytic activity, while significant, is moderate compared to the highly efficient isozyme CA II. This guide provides a detailed technical overview of the active site architecture of human CA XIII, offering insights for researchers in drug development and structural biology.

The Catalytic Zinc Ion and its Coordination Sphere

At the heart of the CA XIII active site lies a catalytic zinc ion (Zn²⁺), essential for the reversible hydration of carbon dioxide. This ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[2][3] The precise geometry of this coordination is fundamental to the enzyme's catalytic mechanism.

Table 1: Zinc Coordination and Key Active Site Residues in Human CA XIII

| Interacting Atom/Residue | Distance to Zn²⁺ (Å) | Role in Catalysis |

| His94 (Nε2) | ~2.1 | Zinc ligand |

| His96 (Nε2) | ~2.1 | Zinc ligand |

| His119 (Nε2) | ~2.0 | Zinc ligand |

| Water/Hydroxide (O) | ~2.1 | Catalytic nucleophile |

| Thr199 | - | Orients the zinc-bound water/hydroxide via a hydrogen bond and stabilizes the transition state. |

| Glu106 | - | Part of the hydrogen-bond network, accepts a proton from the zinc-bound water. |

| Thr200 | - | Participates in the hydrogen-bond network. |

Data on bond lengths are derived from the crystal structure of human CA XIII (PDB ID: 3D0N) and may vary slightly between different structural determinations.[2]

The Hydrogen-Bond Network: A Proton Shuttle Relay

A critical feature of the CA active site is an intricate network of hydrogen bonds involving the zinc-bound water molecule and surrounding amino acid residues and other water molecules. This network is essential for the two-step catalytic mechanism: the nucleophilic attack of the zinc-bound hydroxide on CO₂ and the subsequent regeneration of the hydroxide by ionization of the zinc-bound water, which involves the transfer of a proton to the surrounding medium.

In CA XIII, this proton shuttle mechanism is considered less efficient than in the highly active CA II isoform. This reduced efficiency is attributed to the absence of a well-defined "histidine cluster" at the entrance of the active site cavity, which in CA II facilitates a rapid proton transfer from the zinc-bound water to the bulk solvent.[1]

Quantitative Kinetic and Inhibition Data

The catalytic efficiency of CA XIII is moderate. The following tables summarize key kinetic and inhibition parameters for human and mouse CA XIII.

Table 2: Kinetic Parameters for CO₂ Hydration by CA XIII

| Isoform | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Human CA XIII | 1.5 x 10⁵ | 13.8 | 1.1 x 10⁷ | [4] |

| Mouse CA XIII | 8.3 x 10⁴ | - | 4.3 x 10⁷ | [5] |

Table 3: Inhibition Constants (Ki) for Acetazolamide against CA XIII

| Isoform | Ki (nM) | Reference(s) |

| Human CA XIII | 16 | [6] |

| Mouse CA XIII | 17 | [5] |

Experimental Protocols

X-ray Crystallography

The determination of the three-dimensional structure of CA XIII has been pivotal in understanding its active site. The general workflow for this process is outlined below.

Protein Expression and Purification: Recombinant human CA XIII is typically expressed in E. coli. The protein is then purified using affinity chromatography, followed by ion exchange and size-exclusion chromatography to ensure high purity for crystallization.[3][7]

Crystallization: Crystals of CA XIII are grown using the hanging-drop vapor-diffusion method. A typical, though not exclusively defined, crystallization condition involves mixing the purified protein solution with a reservoir solution containing a precipitant such as polyethylene glycol (PEG) of a specific molecular weight and concentration, along with a buffer to maintain a stable pH. The exact conditions, including temperature, are optimized to yield diffraction-quality crystals.[7]

Data Collection and Structure Determination: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source. The structure is then solved using molecular replacement, using the coordinates of a homologous carbonic anhydrase as a search model. The model is subsequently refined against the experimental data.[2][3]

Stopped-Flow Kinetics Assay

The rapid kinetics of CO₂ hydration catalyzed by CA XIII are measured using a stopped-flow spectrophotometer.[6][8]

Principle: This method measures the change in pH over a short time scale (milliseconds) by monitoring the absorbance of a pH indicator. The assay involves the rapid mixing of two solutions: one containing the enzyme and a pH indicator in a buffer, and the other a CO₂-saturated solution. The hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH, which is detected as a change in the absorbance of the indicator.[6][8]

Typical Assay Conditions:

-

Enzyme: Purified recombinant CA XIII.

-

Buffer: A non-inhibitory buffer such as HEPES.

-

pH Indicator: Phenol red is commonly used.[6]

-

Substrate: CO₂-saturated water.

-

Temperature: Controlled, often at 25°C.

The initial rates of the reaction are measured at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (kcat and Km). For inhibition studies, the assay is performed in the presence of varying concentrations of an inhibitor to determine the inhibition constant (Ki).[9]

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to investigate the role of specific amino acid residues within the active site.[1]

Procedure: This technique typically involves using a plasmid containing the CA XIII gene as a template. A pair of complementary primers containing the desired mutation is used in a polymerase chain reaction (PCR) to amplify the entire plasmid. The parental, non-mutated template DNA is then digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid, having been isolated from E. coli, is methylated, while the newly synthesized PCR product is not). The resulting mutated plasmid is then transformed into competent E. coli for propagation. The introduced mutation is confirmed by DNA sequencing. The mutant protein is then expressed, purified, and its kinetic parameters are determined to assess the impact of the mutation.[1]

Role in Cancer Progression and Signaling

Recent studies have implicated CA XIII in cancer biology, particularly in breast cancer and bone metastasis. Low expression of CA13 has been correlated with a poorer prognosis in breast cancer patients.[10] Overexpression of CA13 in breast cancer cells has been shown to suppress cell migration and invasion, and to reduce the expression of vascular endothelial growth factor A (VEGF-A) and macrophage colony-stimulating factor (M-CSF).[10] This suggests that CA XIII may play a role in modulating the tumor microenvironment and metastatic potential. The precise molecular mechanism by which the catalytic activity of CA XIII influences these downstream effectors is an area of active investigation.

This guide provides a foundational understanding of the active site architecture of CA XIII, integrating structural, kinetic, and methodological data. Further research into the specific molecular pathways regulated by CA XIII will be crucial for the development of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of CA XIII, a novel member of the carbonic anhydrase isozyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Crystallization and preliminary X-ray analysis of human carbonic anhydrase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Kinetics Investigation of CO2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase [mdpi.com]

- 9. Kinetic constants determined from membrane transport measurements: carbonic anhydrase activity at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase 13 suppresses bone metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Cytosolic Carbonic Anhydrase XIII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase 13 (CA XIII), a member of the α-carbonic anhydrase family, is a cytosolic enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] While it is one of the more recently identified isoforms, emerging research highlights its distinct physiological roles and potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of CA XIII's function, localization, and involvement in cellular processes, with a focus on quantitative data, experimental methodologies, and potential signaling interactions.

Core Function and Catalytic Activity

The primary function of all catalytically active carbonic anhydrases, including CA XIII, is to facilitate the rapid interconversion between carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[1][2] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and CO₂ homeostasis.[4][5]

Catalytic Mechanism

The catalytic mechanism of α-CAs involves a zinc-hydroxide nucleophilic attack on a CO₂ molecule. The zinc ion in the active site is coordinated by three histidine residues and a water molecule. This water molecule is deprotonated to form a highly nucleophilic zinc-bound hydroxide ion, which then attacks the carbon atom of CO₂. The resulting bicarbonate is subsequently displaced by another water molecule, regenerating the catalyst for the next cycle.

Quantitative Data on Catalytic Activity and Inhibition

CA XIII exhibits a moderate level of catalytic activity compared to other cytosolic isoforms like CA II. Its activity is highly susceptible to inhibition by sulfonamides, a common class of carbonic anhydrase inhibitors.

| Parameter | Value | Species | Notes | Reference |

| CO₂ Hydration Activity | ||||

| kcat | 8.3 x 10⁴ s⁻¹ | Mouse | Recombinant enzyme. | [6] |

| kcat/Km | 4.3 x 10⁷ M⁻¹s⁻¹ | Mouse | Recombinant enzyme. | [6] |

| Inhibition Constants (Ki) | ||||

| Acetazolamide | 17 nM | Mouse | A clinically used sulfonamide. | [6] |

| Cyanate | 0.25 µM | Mouse | An anionic inhibitor. | [6] |

Tissue Distribution and Subcellular Localization

CA XIII is a cytosolic enzyme, although it has also been predicted to be located in intracellular membrane-bounded organelles and the myelin sheath.[2] It displays a widespread but distinct tissue distribution pattern compared to other cytosolic CAs.

Human Tissue Expression:

-

High expression has been identified in the jejunal mucosa, palpebral conjunctiva, pancreatic epithelial cells, mucosa of the ileum, nasal epithelium, amniotic fluid, endothelial cells, gingival epithelium, skin of the arm, and duodenum.[2]

-

Positive signals have also been detected in the thymus, small intestine, spleen, prostate, ovary, colon, and testis.[6]

Mouse Tissue Expression:

-

Top expression has been observed in the meninges, esophagus, membranous bone, lip, jejunum, mandible, vestibular sensory epithelium, vestibular membrane of the cochlear duct, gastric mucosa, and epithelium of the stomach.[2]

-

Positive signals have also been identified in the spleen, lung, kidney, heart, brain, and skeletal muscle.[6]

Physiological Roles

The widespread distribution of CA XIII suggests its involvement in various physiological processes, primarily related to maintaining pH and ion balance.

Acid-Base Homeostasis

By catalyzing the hydration of CO₂, CA XIII plays a crucial role in regulating intracellular pH (pHi). The production of bicarbonate and protons influences the buffering capacity of the cytosol and can impact the activity of pH-sensitive enzymes and transporters. This function is likely critical in metabolically active tissues where CO₂ production is high.[4][5]

Bicarbonate Transport

CA XIII is thought to be involved in bicarbonate transport systems.[4] By rapidly converting CO₂ to bicarbonate, it can create a concentration gradient that facilitates the movement of bicarbonate across cell membranes via transporters. This is particularly important in epithelial tissues involved in secretion and absorption.

References

- 1. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Carbonic anhydrase 13 - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA13 carbonic anhydrase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Carbonic Anhydrase XIII Expression in Salivary Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and ion secretion. In salivary glands, CAs play a crucial role in modulating the pH and buffering capacity of saliva, which is essential for oral health and digestion.[1][2]

This technical guide focuses on Carbonic Anhydrase XIII (CA XIII), a cytosolic isoform of the enzyme. While several CA isozymes have been extensively studied in the context of salivary gland function, CA XIII remains a less-characterized member of this family. This document aims to consolidate the current knowledge on CA XIII expression in salivary glands, provide relevant experimental data, and outline detailed methodologies for its further investigation.

Expression of Carbonic Anhydrase XIII in Salivary Glands

Gene Expression

Transcriptomic analyses have provided evidence for the expression of the CA13 gene in human salivary glands. A study on the labial salivary gland epithelia of Sjögren's syndrome (SS) patients revealed an upregulation of CA13 mRNA in individuals with SS compared to non-SS controls. This suggests a potential involvement of CA XIII in the pathophysiology of this autoimmune disease.

| Gene | Condition | Fold Change (log2) | Adjusted p-value | Reference |

| CA13 | Sjögren's Syndrome vs. Non-SS | 0.816 | 0.099 | [Scientific Reports, 2021] |

Protein Expression and Localization

CA XIII is classified as a cytosolic enzyme.[1] While direct quantitative proteomics data for CA XIII in salivary glands is not extensively available in the literature, its expression has been noted in salivary gland tissue. The precise subcellular localization within the acinar and ductal cells of the salivary glands has not been definitively established for CA XIII. However, studies on other cytosolic CAs, such as CA II, have shown their presence in the cytoplasm of acinar and ductal cells, suggesting a similar distribution for CA XIII. Further immunohistochemical studies are required to confirm the specific localization of CA XIII in salivary gland tissue.

Experimental Protocols

Detailed experimental protocols specifically validated for CA XIII in salivary glands are not widely published. The following sections provide generalized protocols for key experimental techniques, adapted from studies on other CA isozymes in salivary and other tissues. These should be optimized for specific antibodies and sample types.

Immunohistochemistry for CA XIII Localization

This protocol is a general guideline for the immunohistochemical staining of formalin-fixed, paraffin-embedded salivary gland tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded salivary gland tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-human CA13 polyclonal antibody

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a microwave oven or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CA13 antibody in blocking buffer.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

-

Visualization:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with DAB substrate until a brown precipitate is visible.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Workflow Diagram:

Western Blotting for CA XIII Expression

This protocol provides a general framework for detecting CA XIII in salivary gland tissue lysates.

Materials:

-

Salivary gland tissue

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-human CA13 polyclonal antibody

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Homogenize salivary gland tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE:

-

Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-CA13 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Carbonic Anhydrase Activity Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[3]

Materials:

-

Salivary gland tissue homogenate

-

CA Assay Buffer

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

CA Inhibitor (e.g., Acetazolamide) for specificity control

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare salivary gland homogenates in CA Assay Buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the sample and CA Assay Buffer.

-

For inhibitor control wells, pre-incubate the sample with Acetazolamide.

-

Initiate the reaction by adding the CA Substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.

-

-

Calculation:

-

Calculate the CA activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of p-nitrophenol.

-

Signaling Pathways and Functional Roles

The precise signaling pathways involving CA XIII in salivary glands are currently unknown. However, based on the known functions of other cytosolic CAs in secretory epithelia, several potential roles can be postulated.

Cytosolic CAs are critical for providing a source of bicarbonate ions (HCO3-) for transport across the apical and basolateral membranes of epithelial cells. This process is essential for fluid and electrolyte secretion. It is plausible that CA XIII participates in a "transport metabolon," a complex of interacting proteins that includes bicarbonate transporters and CAs, to facilitate efficient bicarbonate secretion into the saliva.

Potential Signaling and Interaction Pathway:

Future Directions

The role of CA XIII in salivary gland physiology and pathology is an area ripe for further investigation. Key future research directions should include:

-

Quantitative Proteomics: Utilizing mass spectrometry-based approaches to accurately quantify CA XIII protein levels in normal and diseased salivary glands and saliva.

-

High-Resolution Localization: Employing immunoelectron microscopy to determine the precise subcellular localization of CA XIII in acinar and ductal cells.

-

Functional Studies: Using siRNA-mediated knockdown or CRISPR/Cas9-based knockout of CA13 in salivary gland cell lines to elucidate its specific role in ion transport and fluid secretion.

-

Interaction Proteomics: Identifying the protein interaction partners of CA XIII to better understand its integration into cellular signaling and transport pathways.

Conclusion

Carbonic anhydrase XIII is expressed in salivary glands and may play a significant role in salivary secretion and oral health, particularly in the context of diseases like Sjögren's syndrome. While current knowledge is limited, the experimental frameworks provided in this guide offer a starting point for researchers to further unravel the specific functions and regulatory mechanisms of CA XIII in this important exocrine gland. Such research will be crucial for developing a comprehensive understanding of salivary gland biology and for identifying potential new therapeutic targets for salivary gland dysfunction.

References

The Role of Carbonic Anhydrase XIII in Gastrointestinal pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase XIII (CA XIII) is a cytosolic enzyme expressed throughout the gastrointestinal (GI) tract, where it is postulated to play a crucial role in maintaining pH homeostasis. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA XIII is implicated in a variety of physiological processes, including epithelial bicarbonate secretion and the regulation of intracellular pH (pHi). This technical guide provides a comprehensive overview of the current understanding of CA XIII's function in the GI tract, with a focus on its enzymatic properties, its interplay with key ion transport mechanisms, and the experimental methodologies used to elucidate its role. While the direct functional coupling of CA XIII to specific ion transporters remains an active area of investigation, this document synthesizes the available quantitative data and detailed protocols to serve as a valuable resource for researchers in the fields of gastroenterology, cell biology, and pharmacology.

Introduction: Carbonic Anhydrases in the Gastrointestinal Tract

The gastrointestinal epithelium is a dynamic interface responsible for the digestion and absorption of nutrients, as well as the secretion of ions and water. These processes are exquisitely sensitive to pH. The lumen of the GI tract exhibits a wide range of pH values, from the highly acidic environment of the stomach to the progressively more alkaline conditions of the small and large intestines. Maintaining precise pH control at both the luminal surface and within the epithelial cells is critical for enzymatic activity, nutrient transport, and the integrity of the mucosal barrier.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are central to pH regulation. They catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺):

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes in the GI tract, including:

-

Gastric acid secretion: CAs provide the protons necessary for HCl production by parietal cells.

-

Bicarbonate secretion: In the duodenum and pancreas, CAs generate bicarbonate, which is secreted to neutralize gastric acid.

-

Electrolyte absorption: In the colon, CAs are involved in the electroneutral absorption of sodium chloride (NaCl).

Multiple CA isoforms are expressed in the GI tract, each with a distinct subcellular localization and tissue distribution, suggesting specialized roles. This guide focuses on Carbonic Anhydrase XIII (CA XIII), a cytosolic isoform with widespread expression in the GI tract, and explores its specific contributions to pH regulation.

Carbonic Anhydrase XIII: Expression, Localization, and Enzymatic Properties

Expression and Localization

CA XIII is a cytosolic enzyme found in various segments of the mammalian gastrointestinal tract. Its expression has been identified in:

-

Salivary glands: Suggesting a role in the buffering capacity of saliva.

-

Small intestine: With the most intense expression in the duodenum and jejunum.

-

Large intestine (Colon): Expressed in non-goblet epithelial cells.

Immunohistochemical studies have shown that within the small intestine, CA XIII is confined to the basolateral cell surface of enterocytes, particularly in the proliferative cryptal region. This specific localization suggests a potential role in basolateral ion transport processes.

Enzymatic Activity and Inhibition

CA XIII exhibits a moderate catalytic activity for the hydration of CO₂. The key kinetic parameters and inhibition constants for common sulfonamide inhibitors are summarized in the tables below.

Table 1: Kinetic Parameters of Recombinant Human Carbonic Anhydrase XIII

| Parameter | Value | Conditions | Reference |

| kcat (s⁻¹) | 8.3 x 10⁴ | 25°C, pH 7.5 | |

| kcat/Km (M⁻¹s⁻¹) | 4.3 x 10⁷ | 25°C, pH 7.5 | |

| Specific Activity | >5 pmol/min/µg | Esterase activity assay | |

| Specific Activity | >1000 pmol/min/µg | Esterase activity assay |

Table 2: Inhibition Constants (Ki) of Sulfonamides for Human Carbonic Anhydrase XIII

| Inhibitor | Ki (nM) | Reference |

| Acetazolamide | 17 - 23 | |

| Methazolamide | 17 - 23 | |

| Dichlorophenamide | 17 - 23 | |

| Dorzolamide | 17 - 23 |

These data indicate that CA XIII is potently inhibited by clinically used sulfonamides, making these compounds valuable tools for investigating its physiological functions.

The Postulated Role of CA XIII in Gastrointestinal pH Regulation

The cytosolic localization of CA XIII suggests its involvement in regulating intracellular pH (pHi) and providing counter-ions for membrane transporters.

Buffering Intracellular pH

By rapidly converting CO₂ and water into bicarbonate and protons, CA XIII can act as a crucial component of the intracellular buffering system. This is particularly important in intestinal epithelial cells, which are constantly exposed to acid-base loads from luminal contents and metabolic processes.

Functional Coupling with Ion Transporters

A key hypothesis is that CA XIII forms a "transport metabolon" with plasma membrane ion transporters, providing a localized supply of H⁺ or HCO₃⁻ to facilitate their activity. In the gastrointestinal tract, the primary candidates for such a functional coupling are the Na⁺/H⁺ exchanger 3 (NHE3) and the Cl⁻/HCO₃⁻ exchanger DRA (Down-Regulated in Adenoma; SLC26A3).

-

Na⁺/H⁺ Exchanger 3 (NHE3): Located on the apical membrane of intestinal epithelial cells, NHE3 is a major pathway for Na⁺ absorption. It extrudes a proton in exchange for a luminal sodium ion. Cytosolic CAs, like CA XIII, could facilitate this process by providing a ready supply of protons from the hydration of CO₂.

-

Cl⁻/HCO₃⁻ Exchanger (DRA; SLC26A3): Also located on the apical membrane, DRA mediates the exchange of luminal chloride for intracellular bicarbonate. This is a key mechanism for bicarbonate secretion in the duodenum and for electroneutral NaCl absorption in the colon (in conjunction with NHE3). CA XIII could support DRA activity by providing a continuous supply of bicarbonate.

While the concept of a functional coupling between cytosolic CAs and these transporters is well-supported, direct evidence specifically implicating CA XIII in a physical or direct functional interaction with NHE3 or DRA is currently lacking and represents a key area for future research.

Figure 1: Postulated role of CA XIII in supporting ion transport in an enterocyte.

Experimental Protocols for Studying CA XIII in the Gastrointestinal Tract

Investigating the role of CA XIII in GI pH regulation requires a combination of molecular, cellular, and physiological techniques. This section provides detailed methodologies for key experiments.

Immunohistochemical Localization of CA XIII in Intestinal Tissue

This protocol is for the localization of CA XIII in mouse intestinal tissue sections.

Materials:

-

4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking solution: 5% normal goat serum, 0.3% Triton X-100 in PBS

-

Primary antibody: Rabbit anti-CA XIII

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse the mouse with PBS followed by 4% PFA.

-

Dissect the desired intestinal segment (e.g., duodenum, colon).

-

Post-fix the tissue in 4% PFA for 4 hours at 4°C.

-

Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions at 4°C until the tissue sinks.

-

Embed the tissue in OCT compound and freeze on dry ice.

-

Cut 10-20 µm thick sections using a cryostat and mount on charged slides.

-

-

Immunostaining:

-

Wash slides three times for 5 minutes each in PBS.

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-CA XIII antibody (diluted in blocking solution) overnight at 4°C.

-

Wash slides three times for 10 minutes each in PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Wash slides three times for 10 minutes each in PBS in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash slides twice for 5 minutes each in PBS.

-

Mount coverslips using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the sections using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

-

Figure 2: Workflow for immunohistochemical localization of CA XIII.

Measurement of Intracellular pH in Intestinal Epithelial Cells

This protocol describes the measurement of pHi in isolated or cultured intestinal epithelial cells using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Intestinal epithelial cells (e.g., Caco-2 cells or primary isolated enterocytes)

-

HEPES-buffered saline (HBS)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution in DMSO

-

Nigericin and valinomycin for calibration

-

Calibration buffers of known pH

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading:

-

Culture cells on glass coverslips or in a suspension.

-

Wash cells with HBS.

-

Incubate cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.

-

Wash cells three times with HBS to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope or place the cell suspension in a cuvette in a spectrophotometer.

-

Excite the cells alternately at approximately 490 nm (pH-sensitive wavelength) and 440 nm (pH-insensitive, isosbestic point).

-

Measure the emission fluorescence at approximately 535 nm.

-

Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀).

-

-

Calibration:

-

At the end of each experiment, expose the cells to calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) containing nigericin (a K⁺/H⁺ ionophore) and valinomycin (a K⁺ ionophore) to equilibrate intracellular and extracellular pH.

-

Measure the fluorescence ratio at each pH to generate a calibration curve.

-

Convert the experimental fluorescence ratios to pHi values using the calibration curve.

-

-

Experimental Manipulation:

-

To investigate the role of CA XIII, perfuse the cells with a CA inhibitor (e.g., acetazolamide) and measure the effect on resting pHi or the recovery of pHi from an acid or alkali load.

-

Figure 3: Workflow for intracellular pH measurement using BCECF-AM.

Bicarbonate Secretion Assay using Ussing Chambers

This protocol outlines the measurement of bicarbonate secretion from an isolated segment of mouse duodenum mounted in an Ussing chamber using the pH-stat method.

Materials:

-

Ussing chamber system with electrodes and a voltage clamp amplifier

-

Krebs-bicarbonate Ringer (KBR) solution

-

pH-stat autotitrator

-

0.1 N HCl

-

Carbogen gas (95% O₂ / 5% CO₂)

-

CA inhibitors (e.g., acetazolamide)

Procedure:

-

Tissue Mounting:

-

Euthanize a mouse and dissect a segment of the proximal duodenum.

-

Open the segment along the mesenteric border and rinse with ice-cold KBR.

-

Mount the tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

-

Equilibration:

-

Fill both chambers with KBR solution and bubble with carbogen gas.

-

Maintain the temperature at 37°C.

-

Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV.

-

Allow the tissue to equilibrate for at least 30 minutes.

-

-

Bicarbonate Secretion Measurement (pH-Stat):

-

On the mucosal side, maintain the pH at a constant value (e.g., pH 7.4) using the pH-stat autotitrator.

-

The titrator will automatically add a known concentration of HCl to neutralize the secreted bicarbonate.

-

The rate of HCl addition is equivalent to the rate of bicarbonate secretion.

-

Record the rate of bicarbonate secretion over time.

-

-

Experimental Manipulation:

-

After establishing a stable baseline secretion rate, add a CA inhibitor to the serosal and/or mucosal bathing solution and record the change in bicarbonate secretion.

-

Figure 4: Workflow for Ussing chamber bicarbonate secretion assay.

Signaling Pathways and Transcriptional Regulation

The regulation of CA XIII expression and activity in the gastrointestinal tract is an area of active investigation. While specific signaling pathways that directly target the CA13 gene in intestinal epithelial cells have not been fully elucidated, general mechanisms of intestinal gene regulation provide a framework for future studies.

Key transcription factors that play a master regulatory role in the intestine include:

-

Caudal-type homeobox 2 (CDX2): Essential for intestinal development and differentiation.

-

Hepatocyte nuclear factor 4 alpha (HNF4α): Regulates a wide range of metabolic genes in the intestine.

It is plausible that these or other gut-specific transcription factors regulate the expression of CA13 in response to physiological cues such as luminal pH, diet, and the gut microbiota.

Figure 5: Hypothetical regulatory cascade for CA XIII expression.

Future Directions and Conclusion

While significant progress has been made in characterizing CA XIII, several key questions remain to be addressed:

-

Direct evidence of functional coupling: Co-immunoprecipitation and proximity ligation assays are needed to determine if CA XIII physically interacts with NHE3, DRA, or other ion transporters in intestinal epithelial cells.

-

Quantitative contribution to pH regulation: Studies using CA XIII-specific inhibitors or knockout mouse models are required to quantify the contribution of CA XIII to intracellular and surface pH regulation in different segments of the GI tract.

-

Regulatory mechanisms: The signaling pathways and transcription factors that control CA13 gene expression in the gut need to be identified.

-

CA XIII knockout phenotype: A detailed characterization of the gastrointestinal phenotype of a CA XIII knockout mouse is essential to definitively establish its physiological role.

The Enigmatic Role of Carbonic Anhydrase XIII in Reproductive Tract Physiology: A Technical Guide for Researchers

November 2025

Abstract

Carbonic anhydrase XIII (CA13) is a cytosolic enzyme belonging to the α-carbonic anhydrase family, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. While the functions of other carbonic anhydrase isoforms in the reproductive tract are increasingly understood, the specific role of CA13 remains largely enigmatic. This technical guide synthesizes the current, albeit limited, knowledge regarding CA13 in male and female reproductive physiology. It provides a framework for future research by presenting available expression data, proposing detailed experimental protocols for its investigation, and postulating potential signaling pathways and physiological functions. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental processes of reproduction and potential novel therapeutic targets.

Introduction

The precise regulation of pH and ion balance is critical for numerous physiological processes within the male and female reproductive tracts, including gamete maturation, fertilization, and embryo implantation. Carbonic anhydrases (CAs) are key players in these processes, facilitating the rapid interconversion of CO2 and HCO3-, thereby influencing intracellular and extracellular pH, ion transport, and fluid secretion.

While several CA isoforms have been identified in reproductive tissues, the specific contribution of Carbonic Anhydrase XIII (CA13) is poorly defined. What is known is that CA13 is a cytosolic enzyme, and its mRNA has been detected in the neonatal mouse uterus, specifically in both epithelial and stromal cells[1]. This localization suggests a potential role in uterine development and function. Furthermore, the general importance of cytosolic CAs in regulating pH and bicarbonate homeostasis in endometrial cells has been noted[2]. However, a comprehensive understanding of CA13's expression, regulation, and function throughout the male and female reproductive systems is lacking.

This guide aims to consolidate the sparse information available on CA13 in reproductive physiology and to provide a detailed roadmap for its further investigation. We will present the available quantitative data, outline detailed experimental protocols for protein and mRNA analysis, and propose hypothetical signaling pathways and experimental workflows to stimulate future research in this promising area.

Quantitative Data on CA13 Expression

Quantitative data on CA13 expression in reproductive tissues is currently scarce. The available information is largely based on transcriptomic analyses and large-scale protein expression atlases, which often lack the granularity required for a detailed understanding of its cellular localization and abundance.

Table 1: Summary of CA13 mRNA and Protein Expression in Reproductive Tissues

| Tissue | Species | Method | Expression Level | Cellular Localization | Reference |

| Female Reproductive Tract | |||||

| Uterus (neonatal) | Mouse | Transcriptional Profiling | Detected | Epithelium and Stroma | [1] |

| Uterus (adult) | Human | RNA-Seq | Low | Not Specified | The Human Protein Atlas |

| Ovary | Human | RNA-Seq | Low | Not Specified | The Human Protein Atlas |

| Fallopian Tube | Human | RNA-Seq | Not Detected | Not Applicable | The Human Protein Atlas |

| Male Reproductive Tract | |||||

| Testis | Human | RNA-Seq | Low | Not Specified | The Human Protein Atlas |

| Epididymis | Human | RNA-Seq | Not Detected | Not Applicable | The Human Protein Atlas |

Note: "Low" and "Not Detected" are relative terms based on the Human Protein Atlas classification and may not reflect absolute quantities.

Experimental Protocols

To facilitate the investigation of CA13 in the reproductive tract, this section provides detailed methodologies for key experiments. These protocols are based on standard laboratory procedures and should be optimized for specific antibodies, probes, and tissue types.

Immunohistochemistry (IHC) for CA13 Localization

This protocol describes the detection and localization of CA13 protein in paraffin-embedded reproductive tissues.

Materials:

-

Paraffin-embedded tissue sections (5 µm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen peroxide in methanol

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Rabbit anti-CA13 polyclonal antibody (dilution to be optimized, e.g., 1:100 - 1:500)

-

Secondary antibody: Goat anti-rabbit IgG-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series to distilled water (100%, 95%, 70% ethanol, 2 minutes each).

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution and incubate at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.

-

Wash slides with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-CA13 antibody diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with DAB substrate solution until the desired brown color develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for CA13 Quantification

This protocol details the detection and relative quantification of CA13 protein in reproductive tissue lysates.

Materials:

-

Reproductive tissue samples

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-CA13 polyclonal antibody (dilution to be optimized)

-

Secondary antibody: Goat anti-rabbit IgG-HRP conjugate

-

ECL (Enhanced Chemiluminescence) substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CA13 antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Loading Control:

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

In Situ Hybridization (ISH) for CA13 mRNA Localization

This protocol describes the localization of CA13 mRNA in reproductive tissue sections.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

DEPC-treated water and solutions

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled antisense and sense (control) RNA probes for CA13

-

Anti-DIG-AP (alkaline phosphatase) antibody

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

Procedure:

-

Tissue Preparation:

-

Prepare and mount tissue sections on slides.

-

Post-fix and acetylate the sections.

-

-

Probe Hybridization:

-

Pre-hybridize sections in hybridization buffer.

-

Hybridize with the DIG-labeled CA13 antisense or sense probe overnight at an optimized temperature.

-

-

Post-Hybridization Washes:

-

Perform stringent washes to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block sections and incubate with an anti-DIG-AP antibody.

-

-

Colorimetric Detection:

-

Incubate sections with NBT/BCIP substrate solution to visualize the mRNA signal (a blue-purple precipitate).

-

-

Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red.

-

Dehydrate and mount.

-

Postulated Signaling Pathways and Functional Roles

Given the limited direct evidence for CA13's role, we propose the following hypothetical signaling pathways and functions based on the known roles of other carbonic anhydrases in reproductive physiology. These models are intended to serve as a foundation for future experimental validation.

Regulation of Uterine pH and Bicarbonate for Sperm Capacitation

Estrogen is known to regulate the expression of other carbonic anhydrases (e.g., CA2 and CA12) in the uterus, leading to changes in uterine fluid pH and bicarbonate concentration, which are crucial for sperm capacitation[3]. We hypothesize that CA13 may also be under hormonal control and contribute to this process.

Caption: Hypothetical pathway of CA13 in uterine pH regulation for sperm capacitation.

Involvement in Testicular and Epididymal Fluid Acidification

The acidification of luminal fluid in the testis and epididymis is essential for sperm maturation and storage. Other carbonic anhydrases have been implicated in this process[4][5]. CA13, as a cytosolic enzyme, could play a role in the acidification mechanism within the epithelial cells of these tissues.

Caption: Proposed role of CA13 in testicular and epididymal fluid acidification.

Experimental Workflow for Investigating CA13 Function

To elucidate the physiological role of CA13, a systematic experimental approach is necessary. The following workflow outlines a logical progression of experiments, from initial characterization to functional studies.

Caption: A proposed experimental workflow to investigate the function of CA13.

Conclusion and Future Directions

The role of Carbonic Anhydrase XIII in reproductive tract physiology represents a significant knowledge gap. The limited available data suggests its presence in the uterus, but its function in both male and female reproduction remains to be elucidated. This technical guide provides a starting point for researchers by summarizing the current state of knowledge and offering detailed experimental protocols and hypothetical frameworks to guide future investigations.

Key future research directions should include:

-

Comprehensive Expression Analysis: Detailed quantitative and spatial expression profiling of CA13 in all major reproductive organs at different developmental and hormonal stages.

-

Functional Studies using Knockout Models: The generation and thorough reproductive phenotyping of a CA13 knockout mouse model is crucial to definitively determine its physiological role.

-

Elucidation of Regulatory Mechanisms: Investigating the hormonal and signaling pathways that regulate CA13 expression and activity in reproductive tissues.

-

Identification of Interacting Partners: Discovering the proteins that interact with CA13 to understand its functional complexes and downstream effects.

By addressing these questions, the scientific community can unravel the enigmatic role of CA13 and potentially uncover new avenues for understanding and treating reproductive disorders.

References

- 1. Carbonic anhydrase regulate endometrial gland development in the neonatal uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transmembrane carbonic anhydrase isozymes IX and XII in the female mouse reproductive organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory mechanism underlying cyclic changes in mouse uterine bicarbonate secretion: role of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histochemical localization of carbonic anhydrase in the testis and epididymis of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histochemical activity of carbonic anhydrase in testicular and excurrent ducts of immature, mature intact and androgen-deprived bulls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Kinetics and Catalytic Mechanism of Carbonic Anhydrase XIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase XIII (CA XIII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family.[1][2] These zinc-containing metalloenzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] While CA XIII is among the less-studied human isoforms, its distinct tissue distribution, particularly in the salivary glands, kidneys, brain, lungs, gastrointestinal tract, and reproductive organs, suggests specific physiological roles and makes it a potential target for novel drug design.[3][4] This guide provides a comprehensive overview of the enzymatic kinetics, catalytic mechanism, and experimental methodologies related to human CA XIII, with a focus on aspects relevant to drug development.

Enzymatic Kinetics of CA XIII

The catalytic efficiency of CA XIII for its primary physiological reaction, the hydration of CO2, has been characterized. It is considered an enzyme of medium efficiency within the cytosolic CA isoforms.[1]

Table 1: Kinetic Parameters for CO2 Hydration by Human CA XIII

| Parameter | Value | Reference |

| kcat (s-1) | 1.5 x 105 | [4] |